molecular formula C14H23ClN2O B3099481 N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1353984-43-6

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B3099481
CAS No.: 1353984-43-6
M. Wt: 270.80
InChI Key: TUUOYOOZDFHILQ-UHFFFAOYSA-N
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Description

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride: is a chemical compound with the molecular formula C14H23ClN2O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methoxybenzyl group and two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,4-diamine and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.

**Major Products Formed

Properties

IUPAC Name

4-N-[(4-methoxyphenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13;/h2-3,8-9,12-13,16H,4-7,10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUOYOOZDFHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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